Agistatin E

Descripción

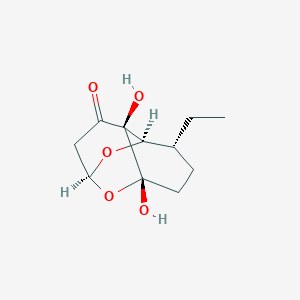

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLUHFDDAQPMDI-GSLIMFEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Agistatin E: Unraveling the Mechanism of a Fungal Cholesterol Biosynthesis Inhibitor

For Immediate Release

[CITY, State] – [Date] – Agistatin E, a pyranacetal natural product isolated from the fungus Fusarium sp., has been identified as an inhibitor of cholesterol biosynthesis.[1][2][3][4] While its role as a disruptor of this critical metabolic pathway is established, a comprehensive, in-depth understanding of its specific molecular mechanism of action, including its direct enzymatic target and the associated signaling pathways, remains largely undefined in publicly accessible scientific literature. This technical guide serves to consolidate the available information on this compound and to provide a framework for future research into its therapeutic potential.

Overview of this compound

This compound is a member of the agistatin family of secondary metabolites produced by Fusarium species.[5][6] Structurally characterized as a pyranacetal, it has been noted for its biological activity, specifically its ability to inhibit the intricate process of cholesterol production in cells.

The Cholesterol Biosynthesis Pathway: A Complex Target

The synthesis of cholesterol is a multi-step, enzyme-catalyzed pathway vital for cellular function, including the maintenance of membrane integrity and the production of steroid hormones and bile acids. The pathway's rate-limiting and highly regulated step is the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. This enzyme is the primary target of the widely prescribed statin drugs.

Due to the limited specific research on this compound, a definitive diagram of its precise signaling pathway cannot be constructed. However, a generalized overview of the cholesterol biosynthesis pathway, which this compound is known to inhibit, is presented below.

Figure 1. A simplified diagram of the cholesterol biosynthesis pathway. Statins are well-characterized inhibitors of HMG-CoA reductase. This compound is known to inhibit this pathway, though its specific molecular target has not been definitively identified in the available literature.

Current Limitations in Understanding this compound's Mechanism of Action

Despite numerous targeted searches for detailed scientific literature, specific data regarding this compound's mechanism of action are conspicuously absent. Key missing information includes:

-

Specific Enzymatic Target: There is no conclusive evidence identifying the precise enzyme within the cholesterol biosynthesis pathway that this compound directly binds to and inhibits.

-

Quantitative Inhibition Data: Crucial quantitative metrics, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of this compound against its putative target, are not available in the public domain.

-

Detailed Experimental Protocols: Methodologies from biochemical and cellular assays that could elucidate the inhibitory effects of this compound have not been published in detail. This includes a lack of information on experimental workflows for target identification and validation.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies for the agistatin class of molecules, which would inform the design of more potent analogs, are not publicly available.

The absence of this critical information prevents the construction of a detailed technical guide as requested. The initial discovery and any associated patents for the agistatins may contain more specific data; however, this information has not been disseminated into the broader scientific literature.

Future Directions for Research

To fully characterize the therapeutic potential of this compound, future research should focus on several key areas. A proposed workflow for these investigations is outlined below.

Figure 2. A proposed experimental workflow for the comprehensive elucidation of this compound's mechanism of action.

Conclusion

This compound represents a potentially valuable natural product for the development of new cholesterol-lowering therapies. However, the current body of publicly available scientific literature provides only a high-level confirmation of its inhibitory effect on cholesterol biosynthesis. A significant research effort is required to fully characterize its mechanism of action, including the identification of its specific molecular target, the quantification of its inhibitory potency, and the exploration of its structure-activity relationship. Such studies will be crucial in determining the viability of this compound as a lead compound for future drug development programs. Professionals in the fields of natural product chemistry, pharmacology, and drug discovery are encouraged to pursue these unanswered questions to unlock the full potential of this fungal metabolite.

References

Unveiling Agistatin E: A Fungal Metabolite with Cholesterol-Lowering Potential

A deep dive into the discovery, origin, and biological activity of Agistatin E, a promising natural product from the fungal kingdom.

Introduction

This compound is a fungal metabolite that has garnered interest within the scientific community for its potential as a cholesterol biosynthesis inhibitor. First isolated in the early 1990s, this natural product originates from a strain of the fungus Fusarium somalilense. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound was discovered as part of a screening program for novel inhibitors of cholesterol biosynthesis from microbial sources. Researchers identified a strain of Fusarium somalilense as a producer of a family of related compounds, collectively named agistatins.[1] The producing organism, Fusarium somalilense, is a species of filamentous fungi.

Experimental Protocols

Fermentation of Fusarium somalilense

The production of this compound is achieved through the submerged fermentation of Fusarium somalilense. While the original patent provides a general framework, a typical fermentation process for Fusarium species to produce secondary metabolites is outlined below.

Workflow for this compound Production

Caption: A generalized workflow for the production and isolation of this compound from Fusarium somalilense.

1. Culture and Inoculation: A pure culture of Fusarium somalilense is used to inoculate a seed medium. 2. Seed Culture: The seed culture is incubated to allow for initial biomass growth. 3. Production Culture: The grown seed culture is then transferred to a larger production medium, which is optimized for the biosynthesis of agistatins. 4. Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

Isolation and Purification

Following fermentation, this compound is isolated and purified from the culture broth and mycelium. The general steps are as follows:

1. Separation: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation. 2. Extraction: Both the mycelium and the filtrate are extracted with a suitable organic solvent, such as ethyl acetate, to recover the crude mixture of metabolites. 3. Chromatography: The crude extract is then subjected to a series of chromatographic techniques to separate the individual agistatins. This typically involves:

- Column Chromatography: Using silica gel or other stationary phases to perform an initial separation based on polarity.

- High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to a high degree of purity.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR and ¹³C NMR, to elucidate the connectivity and stereochemistry of the atoms within the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₅ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 144096-48-0 |

| Appearance | White to off-white solid |

Biological Activity: Inhibition of Cholesterol Biosynthesis

This compound is an inhibitor of cholesterol biosynthesis.[1] While the precise molecular target within the cholesterol biosynthesis pathway was not definitively identified in the initial discovery, its activity is analogous to that of statins, which are a well-established class of cholesterol-lowering drugs.

Mechanism of Action (Proposed)

Statins act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is a critical stage in cholesterol synthesis. It is highly probable that this compound exerts its effect by targeting an enzyme within this same pathway.

Cholesterol Biosynthesis Pathway and the Role of Inhibitors

Caption: A simplified diagram of the cholesterol biosynthesis pathway, highlighting the step catalyzed by HMG-CoA reductase, the target of statin drugs and the likely target of this compound.

Biological Assay for Cholesterol Biosynthesis Inhibition

The inhibitory activity of this compound on cholesterol biosynthesis can be quantified using an in vitro assay with isolated rat liver enzymes or cultured cells. A common method is to measure the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cholesterol.

Experimental Protocol: Cholesterol Biosynthesis Inhibition Assay

-

Preparation of Enzyme/Cell Lysate: A crude enzyme preparation is obtained from rat liver homogenates, or a cell lysate from a suitable cell line (e.g., HepG2) is used.

-

Incubation: The enzyme/cell lysate is incubated with a radiolabeled cholesterol precursor (e.g., [¹⁴C]-acetate or [³H]-mevalonate) in the presence of varying concentrations of this compound.

-

Lipid Extraction: After incubation, the lipids are extracted from the reaction mixture.

-

Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the cholesterol fraction. The amount of radioactivity incorporated into the cholesterol is then measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Summary and Future Perspectives

This compound, a natural product from Fusarium somalilense, represents an interesting lead compound for the development of new cholesterol-lowering agents. Its discovery highlights the rich chemical diversity of the fungal kingdom as a source for novel therapeutics. Further research is warranted to fully elucidate its precise mechanism of action, including the identification of its specific molecular target within the cholesterol biosynthesis pathway and a comprehensive evaluation of its pharmacological profile in preclinical models. The detailed experimental protocols provided in this guide offer a foundation for future investigations into this promising fungal metabolite.

References

Agistatin E: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin E is a fungal metabolite, a pyranacetal originally isolated from Fusarium sp., that has garnered interest for its biological activities, most notably its inhibition of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for key assays are provided, and relevant biological pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a complex heterocyclic organic molecule. Its structure and properties are summarized below.

Chemical Structure:

The IUPAC name for this compound is (2S,4aR,5R,6R,8aS)-6-ethyloctahydro-4a,8a-dihydroxy-2,5-epoxy-4H-1-benzopyran-4-one[1].

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 144096-48-0 | [1][2] |

| Molecular Formula | C₁₁H₁₆O₅ | [1][3] |

| Molecular Weight | 228.2 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥95% (by HPLC) | [3][4] |

| Solubility | Soluble in DMSO, methanol, 100% ethanol, or acetone. | [1][4] |

| Storage | Store at -20°C as a powder. Solutions in DMSO can be stored at -80°C for up to 6 months. | [2] |

| Source | Isolated from Fusarium sp. | [2][3][5] |

Biological Activity

The primary reported biological activity of this compound is the inhibition of cholesterol biosynthesis[2][3][5]. This positions it as a molecule of interest for research into metabolic disorders and potentially as a lead compound for the development of new therapeutic agents.

Inhibition of Cholesterol Biosynthesis

This compound has been shown to inhibit the cholesterol biosynthesis pathway. While the precise molecular target within the pathway has not been definitively elucidated in the available literature, its action is analogous to that of statins, which are well-known inhibitors of HMG-CoA reductase, the rate-limiting enzyme in this pathway.

Cholesterol Biosynthesis Pathway Overview

The synthesis of cholesterol is a complex, multi-step process that is crucial for maintaining cellular membrane integrity and as a precursor for steroid hormones and bile acids. A simplified overview of the initial and rate-limiting steps of this pathway is depicted below.

References

- 1. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of HMG-CoA reductase and cholesterol metabolism [infobiochem.com]

- 3. The significance of the cholesterol biosynthetic pathway in cell growth and carcinogenesis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HMG-CoA reductase - Wikipedia [en.wikipedia.org]

- 5. glpbio.com [glpbio.com]

An In-Depth Technical Guide to Agistatin E from Fusarium sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agistatin E, a pyranacetal metabolite isolated from the fungal genus Fusarium, has been identified as a potent inhibitor of cholesterol biosynthesis. Its unique tricyclic structure, featuring a characteristic ketal moiety, distinguishes it from other known cholesterol-lowering agents. This technical guide provides a comprehensive overview of this compound, detailing its producing organism, chemical properties, and biological activity. The document includes hypothesized experimental protocols for its production, isolation, and characterization, based on established methodologies for fungal secondary metabolites. Furthermore, it explores the putative mechanism of action of this compound, drawing parallels with well-characterized HMG-CoA reductase inhibitors. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of numerous therapeutic agents. The genus Fusarium, known for its ubiquitous presence in soil and as plant pathogens, is also a rich source of novel natural products.[1] this compound is a fungal metabolite originally isolated from a Fusarium sp. that exhibits inhibitory activity against cholesterol biosynthesis.[2][3] Structurally, it is a pyranacetal with a complex tricyclic framework.[4] The agistatins, including this compound, were first patented in 1992 for their potential application in managing cholesterol levels.[4] This guide aims to consolidate the available information on this compound and provide a technical framework for its study.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.2 g/mol .[5] It is described as an amorphous solid that is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[5][6]

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₅ | [5] |

| Molecular Weight | 228.2 g/mol | [5] |

| Appearance | Amorphous solid | [6] |

| Solubility | DMSO, Methanol, Ethanol | [5][6] |

| CAS Number | 144096-48-0 | [5] |

Producing Organism: Fusarium sp.

This compound is produced by an unspecified species of the fungal genus Fusarium.[2][3][4] Fusarium is a large and diverse genus of filamentous fungi found in a wide range of ecological niches.[1] Many species are known to produce a variety of secondary metabolites with diverse biological activities. While the specific strain designation for the this compound-producing organism is not consistently reported in publicly available literature, it is referred to as "fungus A 6239" in some sources.[6]

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the inhibition of cholesterol biosynthesis.[2][3][4] While the precise molecular target has not been definitively elucidated in accessible literature, its function is analogous to that of statins, which are well-characterized inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a critical rate-limiting step in the mevalonate pathway, the metabolic route for cholesterol synthesis.

Proposed Mechanism of Action: Inhibition of HMG-CoA Reductase

It is hypothesized that this compound acts as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it would prevent the binding of the natural substrate, HMG-CoA, thereby blocking the synthesis of mevalonate and all subsequent downstream products, including cholesterol.

Caption: Proposed mechanism of this compound via inhibition of HMG-CoA reductase.

Data Presentation: Hypothetical Inhibitory Activity of this compound

The following table presents a template for quantifying the inhibitory activity of this compound. Specific values are not currently available in the public domain and would need to be determined experimentally.

| Assay Type | Target/Cell Line | Parameter | Hypothetical Value |

| Enzyme Inhibition Assay | HMG-CoA Reductase | IC₅₀ | (e.g., 10-100 nM) |

| Cell-Based Cholesterol Synthesis Assay | HepG2 cells | IC₅₀ | (e.g., 50-500 nM) |

| Cytotoxicity Assay | HeLa cells | CC₅₀ | (e.g., >10 µM) |

| Antifungal Assay | Candida albicans | MIC | (e.g., 16-64 µg/mL) |

Experimental Protocols

The following sections provide detailed, exemplary protocols for the production, isolation, and characterization of this compound. These are based on established methods for fungal secondary metabolites and would require optimization for the specific Fusarium strain and compound.

Fermentation of Fusarium sp.

This protocol outlines a typical two-stage fermentation process for the production of fungal secondary metabolites.

Caption: Workflow for the fermentation of Fusarium sp. to produce this compound.

Materials:

-

This compound-producing Fusarium sp. strain

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB) for seed culture

-

Production medium (e.g., Yeast Extract Sucrose Broth: 2% yeast extract, 15% sucrose, 0.05% MgSO₄·7H₂O)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Strain Activation: Inoculate the Fusarium sp. strain onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.

-

Seed Culture: Aseptically transfer several mycelial plugs from the PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of PDB. Incubate at 25°C with shaking at 180 rpm for 3-4 days.

-

Production Culture: Inoculate a 1 L Erlenmeyer flask containing 400 mL of production medium with 20 mL of the seed culture.

-

Incubation: Incubate the production culture at 25°C with shaking at 180 rpm for 14-21 days.

-

Monitoring: Periodically and aseptically remove small aliquots of the culture to monitor the production of this compound using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and purification of a moderately polar fungal metabolite like this compound.

Caption: Workflow for the extraction and purification of this compound.

Materials:

-

Fermentation broth containing this compound

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate gradient)

-

Preparative HPLC system with a C18 column

-

Solvents for HPLC (e.g., acetonitrile, water)

-

Rotary evaporator

Procedure:

-

Harvesting: After the fermentation period, harvest the entire culture broth.

-

Separation: Separate the mycelial mass from the culture filtrate by vacuum filtration.

-

Extraction:

-

Extract the mycelial mass three times with an equal volume of ethyl acetate.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

-

Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed extract to the top of a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of increasing ethyl acetate in hexane.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Preparative HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the concentrated fraction in a suitable solvent and purify it using a preparative HPLC system with a C18 column and an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

-

-

Final Product: Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

HMG-CoA Reductase Inhibition Assay

This is a representative spectrophotometric assay to determine the inhibitory activity of this compound against HMG-CoA reductase.

Materials:

-

Purified HMG-CoA reductase

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 2 mM DTT)

-

This compound dissolved in DMSO

-

Pravastatin (positive control)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer.

-

Reaction Mixture: In each well of the microplate, add the assay buffer, HMG-CoA reductase, and either this compound dilution, pravastatin, or DMSO (vehicle control).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiation: Initiate the enzymatic reaction by adding HMG-CoA and NADPH to each well.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Structural Elucidation

The structure of this compound would be confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule, confirming the molecular formula C₁₁H₁₆O₅.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Conclusion

This compound, a metabolite from Fusarium sp., presents an interesting natural product scaffold with potential as a cholesterol biosynthesis inhibitor. While detailed experimental data remains largely confined to the primary literature, this guide provides a comprehensive framework for its further investigation. The provided exemplary protocols for fermentation, purification, and bioactivity assessment, along with the hypothesized mechanism of action, should enable researchers to embark on the systematic study of this intriguing fungal metabolite. Further research is warranted to fully elucidate its biosynthetic pathway, confirm its molecular target, and evaluate its therapeutic potential.

References

- 1. Fusarium spp. in Human Disease: Exploring the Boundaries between Commensalism and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fusarium Species - Doctor Fungus [drfungus.org]

- 4. Fusarium - Wikipedia [en.wikipedia.org]

- 5. Fusarium spp. - Prevention, Control and Damage [koppert.com]

- 6. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Statins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Statins, widely recognized for their cholesterol-lowering properties, are emerging as promising agents in oncology. Extensive preclinical evidence highlights their capacity to inhibit tumor cell proliferation, induce apoptosis, and disrupt key signaling pathways essential for cancer progression. This technical guide provides an in-depth overview of the anti-cancer activities of statins, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate these effects. Particular attention is given to the modulation of the PI3K/Akt and Ras/MAPK signaling pathways, which are central to their anti-neoplastic effects.

Introduction

Statins are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This pathway is not only crucial for cholesterol biosynthesis but also for the production of isoprenoid intermediates necessary for the post-translational modification and function of various proteins, including small GTPases like Ras and Rho.[3] By disrupting this pathway, statins exert pleiotropic effects that extend beyond their lipid-lowering capabilities, including anti-inflammatory, immunomodulatory, and, notably, anti-cancer activities.[3] Numerous studies have demonstrated that statins can impede the growth of a wide range of cancer cell lines and reduce tumor growth in animal models.[4][5] This guide synthesizes the current understanding of the anti-cancer biology of statins, providing a resource for researchers in the field.

Quantitative Assessment of Anti-Proliferative Activity

The cytotoxic and anti-proliferative effects of statins have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The lipophilicity of statins appears to play a significant role in their anti-cancer potency, with more lipophilic statins like simvastatin, atorvastatin, and fluvastatin generally exhibiting lower IC50 values compared to their hydrophilic counterparts like pravastatin and rosuvastatin.[5][6]

| Statin | Cancer Cell Line | IC50 (µM) | Incubation Time (hours) |

| Simvastatin | MCF-7 (Breast) | 8.9 | 48 |

| Simvastatin | MDA-MB-231 (Breast) | 4.5 | 48 |

| Simvastatin | PC3 (Prostate) | ~25 | 72 |

| Simvastatin | U87 (Glioblastoma) | <10 | 48 |

| Simvastatin | A549 (Lung) | ~10 | 48 |

| Atorvastatin | MCF-7 (Breast) | ~2.5 | 72 |

| Atorvastatin | MDA-MB-231 (Breast) | ~5 | 72 |

| Atorvastatin | DU-145 (Prostate) | ~2 | 72 |

| Fluvastatin | A-375 (Melanoma) | ~50 | 72 |

| Rosuvastatin | A-375 (Melanoma) | >50 | 72 |

| Pravastatin | Various | >100 | 72 |

Table 1: Comparative IC50 values of various statins in different cancer cell lines. Data compiled from multiple sources.[5][7][8][9][10]

Core Signaling Pathways Modulated by Statins

Statins exert their anti-cancer effects by interfering with critical signaling pathways that regulate cell growth, survival, and proliferation. The inhibition of isoprenoid synthesis is central to this mechanism, as it prevents the prenylation and subsequent membrane localization and activation of key signaling proteins like Ras and Rho.

The Ras/MAPK Signaling Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell proliferation.[3] Ras proteins, upon activation, initiate a phosphorylation cascade involving Raf, MEK, and ERK.[11] The proper localization of Ras to the cell membrane, which is dependent on farnesylation (an isoprenoid modification), is essential for its function. Statins, by depleting farnesyl pyrophosphate, inhibit Ras prenylation, leading to its mislocalization and inactivation, thereby downregulating the entire MAPK cascade.[3]

The PI3K/Akt Signaling Pathway

The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway is another critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[12] Akt activation is also influenced by membrane-localized proteins. Statins can suppress the activation of Akt, thereby promoting apoptosis and inhibiting cell survival.[5][13] The inhibition of geranylgeranylation of Rho GTPases by statins can interfere with the proper functioning of upstream activators of the PI3K/Akt pathway.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]

-

Treatment: Treat the cells with various concentrations of the statin (e.g., 1, 2.5, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]

-

Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of statin for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[15]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[17]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling proteins (e.g., phosphorylation of Akt or ERK).

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the anti-cancer effects of statins.

Conclusion

Statins represent a promising class of repurposed drugs for cancer therapy. Their ability to inhibit the mevalonate pathway leads to the disruption of key oncogenic signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, resulting in decreased cell proliferation and increased apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the anti-cancer potential of statins. Future research should focus on clinical trials to validate these preclinical findings and to identify patient populations that would most benefit from statin therapy, potentially in combination with conventional anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Conserved statin-mediated activation of the p38-MAPK pathway protects Caenorhabditis elegans from the cholesterol-independent effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Potential of MAPK Pathway Inhibition in Paragangliomas–Effect of Different Statins on Mouse Pheochromocytoma Cells | PLOS One [journals.plos.org]

- 4. Biomarker identification for statin sensitivity of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilic statins limit cancer cell growth and survival, via involvement of Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journal.waocp.org [journal.waocp.org]

- 9. Simvastatin enhances irinotecan-induced apoptosis in prostate cancer via inhibition of MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biologi.ub.ac.id [biologi.ub.ac.id]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

Agistatin E: A Potential Cholesterol Biosynthesis Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular diseases, a leading cause of mortality worldwide. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing high cholesterol levels. Statins, which are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, represent the frontline therapy in this area.[3][4][5][6] The discovery of novel cholesterol biosynthesis inhibitors from natural sources, such as Agistatin E, offers opportunities for the development of new therapeutic agents with potentially different mechanisms of action or improved safety profiles.

This compound is a natural product with a pyranacetal chemical structure, first isolated from a species of the Fusarium fungus.[1][2] Preliminary studies have indicated its inhibitory activity against the cholesterol biosynthesis pathway, suggesting its potential as a hypocholesterolemic agent.

Mechanism of Action (Hypothesized)

While the precise molecular target of this compound in the cholesterol biosynthesis pathway has not been definitively identified in the available literature, it is hypothesized to act on one of the key enzymes involved in this multi-step process. The cholesterol biosynthesis pathway can be broadly divided into several key stages, starting from acetyl-CoA and culminating in the synthesis of cholesterol.

A simplified overview of the cholesterol biosynthesis pathway is presented below. The exact point of inhibition by this compound remains to be elucidated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Agelastatin and Agistatin Families of Bioactive Compounds

DISCLAIMER: The initial query for "Agistatin E family of compounds (Agistatin A, B, C, D)" appears to conflate two distinct families of natural products: the Agelastatins and the Agistatins . This guide addresses both families, clarifying their unique origins, structures, and biological activities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Agelastatin Family (A, B, C, D, E, F) - Potent Antitumor Alkaloids

The Agelastatins are a family of pyrrole-imidazole alkaloids isolated from marine sponges of the genus Agelas. These compounds are characterized by a rigid, tetracyclic core and have garnered significant attention for their potent cytotoxic and antitumor activities.

Chemical Structures and Properties

The Agelastatin family consists of six known members, Agelastatin A through F. Their core structure is a complex, fused ring system. The chemical properties of key members are summarized below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Structural Features |

| Agelastatin A | C₁₂H₁₃BrN₄O₃ | 341.16 | 152406-28-5 | Tetracyclic core with a bromine substituent.[1] |

| Agelastatin B | C₁₂H₁₂Br₂N₄O₃ | 420.06 | 176669-93-7 | Dibrominated analog of Agelastatin A. |

| Agelastatin C | C₁₂H₁₃BrN₄O₄ | 357.16 | 207851-40-1 | Hydroxylated derivative of Agelastatin A. |

| Agelastatin D | C₁₁H₁₁BrN₄O₃ | 327.13 | 207851-41-2 | N-demethylated analog of Agelastatin A. |

| Agelastatin E | C₁₃H₁₅BrN₄O₃ | 355.19 | 1252953-33-3 | Methoxy derivative of Agelastatin A.[2] |

| Agelastatin F | C₁₁H₁₀Br₂N₄O₃ | 405.03 | 1252953-34-4 | Brominated and N-demethylated analog. |

Biological Activity and Mechanism of Action

Agelastatins exhibit significant cytotoxicity against a range of human cancer cell lines. Agelastatin A, the most studied member, is a potent inhibitor of protein synthesis and has been shown to modulate key cellular signaling pathways.

Anticancer Activity (IC₅₀ Values)

| Compound | U-937 (Lymphoma) | HeLa (Cervical) | A549 (Lung) | BT549 (Breast) |

| Agelastatin A | 0.02 µM | 0.41 µM | 0.42 µM | 0.10 µM |

| Agelastatin B | 1.1 µM | > 10 µM | > 10 µM | 7.9 µM |

| Agelastatin D | 0.12 µM | 1.4 µM | 1.9 µM | 0.44 µM |

| Agelastatin E | 0.53 µM | 7.9 µM | > 10 µM | 4.3 µM |

Data sourced from Han et al., 2013.[3]

Mechanism of Action of Agelastatin A

Agelastatin A's primary mechanism of action is the inhibition of eukaryotic translation. It binds to the A-site of the 80S ribosome, preventing peptide bond formation and thereby halting protein synthesis.[4][5] This leads to a cascade of downstream effects, including:

-

Cell Cycle Arrest: Agelastatin A induces cell cycle arrest at the G2/M phase.[2][6]

-

Apoptosis: The compound induces programmed cell death in cancer cells.[6]

-

Wnt/β-catenin Pathway Modulation: Agelastatin A has been shown to decrease cellular levels of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[7]

-

Inhibition of Osteopontin: It down-regulates the expression of osteopontin, a protein associated with neoplastic transformation and metastasis.[7]

Signaling Pathway of Agelastatin A

Experimental Protocols

Total Synthesis of (-)-Agelastatin A

A concise, enantioselective total synthesis of all known Agelastatin alkaloids has been reported.[2][8] A general overview of the synthetic strategy involves:

-

Enantioselective synthesis of a key pyrrole intermediate.

-

Construction of the imidazolone D-ring through a novel [4+1] annulation strategy.

-

A bio-inspired, late-stage 5-exo-trig cyclization to form the C-ring.

-

Final modifications to yield the different members of the Agelastatin family.

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of Agelastatins is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

Part 2: The Agistatin Family (A, B, D) - Cholesterol Biosynthesis Inhibitors

The Agistatins are a family of fungal metabolites, specifically pyranacetals, isolated from the fungus Fusarium sp.[9] These compounds are noted for their ability to inhibit cholesterol biosynthesis.

Chemical Structures and Properties

The Agistatin family includes Agistatin A, B, and D. They possess a characteristic tricyclic ketal moiety.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Structural Features |

| Agistatin A | C₁₁H₁₄O₄ | 210.23 | 144096-45-7 | Core pyranacetal structure. |

| Agistatin B | C₁₁H₁₈O₄ | 214.26 | 144096-46-8 | Tricyclic analog of Agistatin A.[10] |

| Agistatin D | C₁₁H₁₄O₄ | 210.23 | 144096-47-9 | Isomer of Agistatin A.[9] |

Biological Activity and Mechanism of Action

The primary biological activity of the Agistatin family is the inhibition of cholesterol biosynthesis.[2][11][12] While the precise molecular target within the pathway has not been definitively elucidated in the available literature, their action is analogous to that of statins, which are a well-known class of cholesterol-lowering drugs. Statins act by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway.

Cholesterol Biosynthesis Pathway and Inhibition

Experimental Protocols

In Vitro Cholesterol Biosynthesis Inhibition Assay

The inhibitory effect of Agistatins on cholesterol synthesis can be measured using a liver homogenate model.

-

Preparation of Liver Homogenate: A liver homogenate is prepared from a suitable animal model (e.g., rat) to provide the necessary enzymes for cholesterol biosynthesis.

-

Incubation: The homogenate is incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, in the presence of varying concentrations of the Agistatin compounds.

-

Lipid Extraction: After incubation, lipids are extracted from the reaction mixture.

-

Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of cholesterol synthesized in the presence of the Agistatins to a control group without the inhibitor. IC₅₀ values can then be determined.

Summary and Future Directions

This technical guide has provided a detailed overview of two distinct families of natural products: the Agelastatins and the Agistatins .

-

Agelastatins are potent antitumor alkaloids with a well-defined mechanism of action involving the inhibition of protein synthesis. Their complex structures have been successfully synthesized, and they represent promising leads for the development of novel anticancer therapeutics. Further research is warranted to explore their efficacy in vivo and to develop analogs with improved therapeutic indices.

-

Agistatins are fungal metabolites that inhibit cholesterol biosynthesis. While their general biological activity is known, further studies are needed to identify their specific molecular target within the cholesterol synthesis pathway and to quantify their inhibitory potency. The Agistatins could represent a novel class of cholesterol-lowering agents, and further investigation into their synthesis and pharmacology is encouraged.

For researchers in drug discovery and development, both the Agelastatin and Agistatin families offer exciting opportunities for the development of new therapeutic agents.

References

- 1. Agelastatin A | C12H13BrN4O3 | CID 177936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Total synthesis of all (–)-Agelastatin alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of all known (−)-Agelastatin Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of eukaryotic translation by the antitumor natural product Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agelastatin A | Baylor Undergraduate Minipharma [sites.baylor.edu]

- 6. Synthesis and anticancer activity of all known (-)-agelastatin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Total synthesis of all (−)-agelastatin alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Agistatin B | Antifungal inhibitor | Hello Bio [hellobio.com]

- 11. Total synthesis of (-)-agelastatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

In-Depth Spectroscopic Analysis of Agistatin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Agistatin E, a polyketide natural product. Following a likely nomenclatural revision in the scientific literature, this document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound identified as Adipostatin E, which is presumed to be identical to this compound. This guide presents the available data in a structured format, outlines the experimental protocols used for its characterization, and includes a workflow diagram for spectroscopic analysis, aiming to serve as a vital resource for researchers engaged in natural product synthesis, pharmacology, and drug development.

Introduction

This compound, a natural product initially associated with cholesterol biosynthesis inhibition, has been the subject of scientific interest. Recent investigations suggest that the compound originally designated as this compound is likely the same as Adipostatin E, a potent antimicrobial agent that inhibits coenzyme A biosynthesis. This guide is based on the spectroscopic data reported for Adipostatin E, isolated from Streptomyces blancoensis.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For Adipostatin E, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to establish its molecular formula.

Table 1: Mass Spectrometry Data for this compound (Adipostatin E)

| Parameter | Value |

| Molecular Formula | C₂₂H₃₈O₂ |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ (m/z) | 335.2899 |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the structural elucidation of organic compounds. The following data were recorded in methanol-d₄ (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for this compound (Adipostatin E) in CD₃OD

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the searched literature. |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Adipostatin E) in CD₃OD

| Position | Chemical Shift (δ, ppm) |

| Data not available in the searched literature. |

Note: While the primary literature confirms the acquisition of NMR data, the specific chemical shift and coupling constant values were not available in the accessed resources.

Experimental Protocols

The following sections describe the general experimental methodologies employed for the isolation and spectroscopic analysis of Adipostatin E.

Isolation and Purification

Adipostatin E was isolated from the marine microbe Streptomyces blancoensis. The process involved bioactivity-guided fractionation using preparative C18 chromatography followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source. The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺. This technique allows for the determination of the monoisotopic mass with high accuracy, which is crucial for confirming the molecular formula.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The sample was dissolved in deuterated methanol (CD₃OD), which served as the solvent and provided the deuterium lock signal. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are typically performed to fully elucidate the structure of a novel compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

This technical guide consolidates the available spectroscopic data for this compound, presented as Adipostatin E. The provided mass spectrometry data confirms the molecular formula of the compound. While the acquisition of NMR data has been reported, specific chemical shifts and coupling constants were not accessible for inclusion in this guide. The detailed experimental protocols and the illustrative workflow offer valuable insights for researchers working on the synthesis, characterization, and biological evaluation of this and similar natural products. Further research to fully disclose the detailed NMR data would be a significant contribution to the field.

Agistatin E: A Fungal Metabolite Targeting Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Agistatin E, a pyranacetal natural product, has been identified as an inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive literature review of this compound, including its origins, chemical properties, and biological activity. While key publications point to its role in disrupting cholesterol production, specific quantitative data on its potency and detailed experimental protocols from primary sources remain limited in the public domain.

Introduction

This compound is a secondary metabolite originally isolated from the fungus Fusarium sp.[1]. It belongs to a class of compounds known as pyranacetals and possesses a unique tricyclic structure. The agistatin family of compounds, including this compound, has garnered interest for their potential as cholesterol biosynthesis inhibitors[1].

Chemical Properties

The chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆O₅ | |

| Molecular Weight | 228.24 g/mol | |

| CAS Number | 144096-48-0 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, methanol, 100% ethanol, or acetone. |

Biological Activity: Inhibition of Cholesterol Biosynthesis

The primary reported biological activity of this compound is the inhibition of cholesterol biosynthesis[1]. This positions it in the same broad therapeutic area as widely used statin drugs, which also target this pathway.

Mechanism of Action

The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively elucidated in the available literature. The pathway is a complex cascade of enzymatic reactions, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being the rate-limiting step and the target of statin drugs. It is plausible that this compound inhibits HMG-CoA reductase or another enzyme in the mevalonate pathway. However, without specific enzymatic assays, this remains speculative.

A generalized diagram of the cholesterol biosynthesis pathway is presented below, highlighting the key enzymatic steps. The specific point of inhibition by this compound is currently unknown.

Caption: Generalized cholesterol biosynthesis pathway. The specific enzyme inhibited by this compound is not yet identified.

Quantitative Data

A thorough review of the available scientific literature did not yield specific quantitative data for this compound's inhibitory activity, such as IC50 values for the inhibition of cholesterol biosynthesis in cell-based assays or for the inhibition of specific enzymes like HMG-CoA reductase. The original patent and early publications that first described the agistatins were not accessible in their full text, which likely contain this critical information.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound and the assays used to determine its inhibitory effect on cholesterol biosynthesis are not fully available in the reviewed literature. The primary sources describing the discovery and initial characterization of agistatins would be required to provide this level of detail.

A generalized workflow for screening fungal metabolites for cholesterol biosynthesis inhibition is depicted below. This represents a typical approach that may have been employed in the initial discovery of this compound.

Caption: A generalized workflow for the discovery of cholesterol biosynthesis inhibitors from fungal sources.

Key Publications

The foundational research on agistatins was conducted by Professor Axel Zeeck and his colleagues. The key publications that introduced this class of compounds are:

-

Göhrt, A., & Zeeck, A. (1996). Agistatines, novel pyranacetals from the fungus A 6239. Liebigs Annalen, 1996(4), 627-632. This paper describes the isolation and structure elucidation of the agistatins.

-

Zeeck, A., Breiding-Mack, S., & Göhrt, A. (1992). Agistatins, novel metabolites from Fusarium sp., a process for their preparation and their use. European Patent EP 0492318 A2. This patent covers the discovery and potential applications of the agistatins as cholesterol biosynthesis inhibitors.

Access to the full text of these documents is recommended for researchers seeking the original experimental details and quantitative data.

Conclusion and Future Directions

This compound represents a promising natural product with potential for the development of new cholesterol-lowering agents. However, a significant gap exists in the publicly available data regarding its specific mechanism of action and quantitative potency. Future research should focus on:

-

Elucidating the precise molecular target of this compound within the cholesterol biosynthesis pathway through enzymatic assays.

-

Determining the IC50 values of this compound in various cell-based and cell-free assays to quantify its inhibitory activity.

-

Conducting preclinical studies to evaluate the in vivo efficacy and safety of this compound as a potential therapeutic agent.

-

Investigating the total synthesis of this compound and its analogs to enable structure-activity relationship studies and the development of more potent derivatives.

By addressing these knowledge gaps, the scientific community can fully explore the therapeutic potential of this intriguing fungal metabolite.

References

Methodological & Application

Application Notes and Protocols for Agistatin E In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Agistatin E, a natural compound isolated from a species of Fusarium, has been identified as an inhibitor of cholesterol biosynthesis.[1] This places it in the broader class of statins, which are known for their cholesterol-lowering effects and are increasingly being investigated for their potential as anti-cancer agents.[2][3][4] These application notes provide a comprehensive overview of the in vitro assays and protocols relevant to characterizing the anti-cancer activities of this compound.

Mechanism of Action

Statins, including presumably this compound, function by inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[3][5][6] This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids that are essential for various cellular functions, including cell signaling, proliferation, and survival.[2][6] The anti-cancer effects of statins are attributed to their ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate key signaling pathways.[4][7][8]

Key Signaling Pathways Affected by Statins

The inhibition of the mevalonate pathway by statins leads to the modulation of several critical signaling cascades implicated in cancer progression.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Statins have been shown to influence this pathway, often leading to the dephosphorylation and inactivation of Akt, which in turn promotes apoptosis.[7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[9] Statins can modulate the activity of these kinases in a cell-type-specific manner.

-

Rho GTPases: Isoprenoids, whose synthesis is blocked by statins, are necessary for the post-translational modification and function of small GTPases like Rho. Inhibition of Rho signaling can affect cell morphology, adhesion, and motility, thereby reducing cancer cell invasion and metastasis.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer.[10] Statins may interfere with this pathway, affecting inflammation and tumor growth.

Below is a diagram illustrating the central role of HMG-CoA reductase inhibition in the mechanism of action of statins like this compound.

Caption: Inhibition of HMG-CoA Reductase by this compound.

In Vitro Assay Protocols

The following are detailed protocols for key in vitro experiments to characterize the anti-cancer effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow Diagram:

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

| This compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 0.1 | 95.3 | ± 4.8 |

| 1 | 82.1 | ± 6.1 |

| 10 | 65.7 | ± 5.5 |

| 50 | 40.2 | ± 4.9 |

| 100 | 21.5 | ± 3.7 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| This compound (50 µM) | 15.8 ± 2.1 | 8.2 ± 1.5 | 1.1 ± 0.4 |

| This compound (100 µM) | 28.4 ± 3.5 | 15.6 ± 2.8 | 1.5 ± 0.6 |

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Workflow Diagram:

Caption: Workflow for the Wound Healing Assay.

Protocol:

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

-

Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Data Presentation:

| Treatment | Wound Closure at 24h (%) | Wound Closure at 48h (%) |

| Control | 45.2 ± 5.1 | 88.9 ± 6.3 |

| This compound (50 µM) | 22.8 ± 4.3 | 40.1 ± 5.5 |

| This compound (100 µM) | 10.5 ± 3.2 | 18.7 ± 4.1 |

Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

-

Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel.

-

Treatment: Treat the cells with this compound.

-

Incubation: Incubate for 6-12 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the total tube length, number of junctions, and number of loops.

Data Presentation:

| Treatment | Total Tube Length (µm) | Number of Junctions |

| Control | 12,500 ± 1,200 | 150 ± 20 |

| This compound (10 µM) | 7,800 ± 950 | 85 ± 15 |

| This compound (50 µM) | 3,200 ± 600 | 30 ± 8 |

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Data Presentation:

| Treatment | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio |

| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |

| This compound (50 µM) | 0.45 ± 0.08 | 0.62 ± 0.11 |

| This compound (100 µM) | 0.21 ± 0.05 | 0.35 ± 0.09 |

These protocols provide a robust framework for the in vitro evaluation of this compound's anti-cancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The provided data tables are illustrative and represent expected outcomes based on the known activities of other statins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Angiogenic and Anti-Inflammatory Effects of Statins: Relevance to Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mechanisms of action of statins and their pleiotropic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Signaling Pathways that Regulate Ag Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Statins in Cell Culture

Note on "Agistatin E": The term "this compound" did not yield specific results in scientific literature searches. It is possible that this is a typographical error and the intended subject was "statins," a well-known class of drugs investigated for their anti-cancer properties, or "Angiostatin," an endogenous inhibitor of angiogenesis. This document will focus on the application of statins (such as Simvastatin and Atorvastatin) in cell culture, based on available research.

Introduction to Statins in Cancer Research

Statins are a class of drugs that inhibit 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] While widely used to lower cholesterol levels, emerging evidence highlights their potential as anti-cancer agents.[1][2] Statins have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[1][3][4] Their anti-tumor activities make them a subject of intense research for cancer therapy and prevention.

Mechanism of Action

The primary anti-cancer mechanism of statins stems from their inhibition of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoids that are essential for cell growth and survival. By blocking this pathway, statins deplete these vital molecules, leading to:

-

Inhibition of Protein Prenylation: Reduced levels of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) impair the post-translational modification of small GTPases such as Ras and Rho. This disrupts their membrane localization and function, affecting downstream signaling pathways that control cell proliferation, survival, and migration.

-

Induction of Apoptosis: Statins can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases (caspase-3, -8, and -9) and modulation of apoptosis-related proteins.[1][4]

-

Cell Cycle Arrest: Statins can arrest the cell cycle, often in the G1 phase.[1] This is achieved by down-regulating the expression of key cell cycle proteins like cyclin D1, cyclin D3, CDK4, and CDK6, while up-regulating cyclin-dependent kinase inhibitors such as p21 and p27.[1]

Data Presentation: Efficacy of Statins in Cancer Cell Lines

The following tables summarize the effective concentrations and observed effects of various statins on different cancer cell lines as reported in the literature.

Table 1: IC50 Values of Statins in Breast Cancer Cell Lines

| Statin | Cell Line Subtype | IC50 (µM) | Reference |

| Atorvastatin | Triple-Negative | Lower than non-TNBC | [3] |

| Simvastatin | Triple-Negative | Lower than non-TNBC | [3] |

| Atorvastatin | MCF7 | >20 µM (at 72h) | [2] |

| Simvastatin | MCF7 | 6.25 - 100 µM (24h-72h) | [5] |

Table 2: Effects of Statins on Cell Viability and Apoptosis

| Statin | Cell Line | Concentration (µM) | Duration | Effect | Reference |

| Simvastatin | SUM159 (TNBC) | 10 | 24h | Increased Caspase-3, -8, Bid | [4] |

| Atorvastatin | MCF7 | 9.1 (IC50) | 48h | Increased apoptosis and necrosis | [2] |

| Lovastatin | PC3, DU145, LnCap | Not specified | Not specified | Decreased cell viability, induced apoptosis | [1] |

| Simvastatin | PC3, DU145, LnCap | Not specified | Not specified | Decreased cell viability, induced apoptosis | [1] |

| Simvastatin | Various Cancer Lines | 100 | 48h - 72h | ~50-70% inhibition of cell growth | [5] |

| Atorvastatin | Various Cancer Lines | 100 | 72h | ~70% inhibition of cell proliferation | [5] |

Experimental Protocols

Protocol 1: Preparation of Statin Stock Solutions

Objective: To prepare a concentrated stock solution of a statin for use in cell culture experiments.

Materials:

-

Statin powder (e.g., Simvastatin, Atorvastatin)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Statins are often dissolved in DMSO. For example, a 10 mM stock solution of Indomethacin (as a reference for a poorly soluble drug) can be prepared in 100% sterile DMSO.[6]

-

Weigh the appropriate amount of statin powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex briefly until the powder is completely dissolved. Gentle warming may be necessary for some compounds.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a statin on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Statin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[7]

-

The next day, treat the cells with various concentrations of the statin (e.g., 0, 5, 10, 20, 40, 50, 80, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for the statin.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[7]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[7]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 492 nm using a plate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after statin treatment using flow cytometry.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

Statin stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of the statin for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 200-250 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 4: Cell Cycle Analysis

Objective: To determine the effect of a statin on the cell cycle distribution.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

Statin stock solution

-

PBS

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-